molecular formula C13H15NO3 B2874941 (2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid CAS No. 298700-69-3

(2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid

Cat. No.: B2874941
CAS No.: 298700-69-3
M. Wt: 233.267
InChI Key: JULAETYRRYJIAR-LLVKDONJSA-N
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Description

(2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is a chiral compound with a complex structure that includes a phthalimide moiety

Scientific Research Applications

Enzymatic Catalysis and Biofuel Production

Research on enzymatic processes involving compounds related to (2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid has contributed significantly to the understanding of fusel alcohol production, particularly in yeast-derived food products and beverages. Studies have shown that pyruvate decarboxylase is capable of decarboxylating branched-chain 2-oxo acids, which are crucial for the production of important flavor compounds like 3-methyl-1-butanol, 2-methyl-1-butanol, and 2-methyl-propanol. However, decarboxylation of these acids via pyruvate decarboxylase is not an essential step in fusel alcohol production, indicating alternative metabolic pathways in Saccharomyces cerevisiae that can be exploited for biofuel production and biotechnological applications (ter Schure et al., 1998).

Metabolic Engineering for Chemical Synthesis

The compound’s framework has been employed in the metabolic engineering of microorganisms to enhance the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, which are valuable as potential biofuels. Through genetic modifications, strains of microorganisms have been developed to improve the production titer and yield of these isomers, highlighting the role of this compound related pathways in the creation of efficient biofuel producers (Cann & Liao, 2009).

Aldose Reductase Inhibition for Therapeutic Research

Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, structurally related to this compound, have shown significant potential as aldose reductase inhibitors. These compounds have been synthesized and evaluated for their inhibitory activity, with certain derivatives demonstrating potent activity comparable to established inhibitors. This research has implications for the development of new treatments for diabetic complications, showcasing the therapeutic potential of compounds related to this compound (Da Settimo et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H312, H332 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as phthalic anhydride and amino acids.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the phthalimide moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates under basic conditions (e

Properties

IUPAC Name

(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULAETYRRYJIAR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298700-69-3
Record name (2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
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